An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
Introduction: The 1,3-Dioxane Scaffold and the Novel Target Compound
The 1,3-dioxane framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an attractive scaffold for the design of bioactive molecules and functional materials. Derivatives of 1,3-dioxane have demonstrated a wide array of biological activities, including roles as modulators of multidrug resistance in cancer, and as components in antiviral and antimicrobial agents.[1][2][3] The stereochemical and electronic properties of the 1,3-dioxane ring can be finely tuned through substitution, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical and Structural Properties
The fundamental properties of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane are predicted based on its chemical structure. These properties are essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | Calculated |
| Molecular Weight | 204.26 g/mol | Calculated |
| IUPAC Name | 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane | - |
| SMILES | CC(=C1COC(OC1)c2ccccc2)C | - |
| InChIKey | (Predicted) | - |
| LogP | (Predicted) | - |
| Appearance | (Expected) Colorless oil or low-melting solid | Analogy to similar compounds |
Proposed Synthetic Pathway
A robust two-step synthetic strategy is proposed for the preparation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. The synthesis commences with the readily available 2-phenyl-1,3-dioxan-5-ol, which is first oxidized to the key ketone intermediate, 2-phenyl-1,3-dioxan-5-one. This ketone is then subjected to an olefination reaction to introduce the desired isopropylidene group.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Oxidation of 2-Phenyl-1,3-dioxan-5-ol to 2-Phenyl-1,3-dioxan-5-one
The initial step involves the oxidation of the secondary alcohol, 2-phenyl-1,3-dioxan-5-ol, to the corresponding ketone. This transformation is a standard procedure in organic synthesis, and several reagents can be employed. A common and effective method is the use of pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation.
Experimental Protocol: PCC Oxidation
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the DCM.
-
Substrate Addition: Dissolve 2-phenyl-1,3-dioxan-5-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring suspension of PCC at room temperature.[4]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-phenyl-1,3-dioxan-5-one, can be purified by flash column chromatography on silica gel.
Step 2: Olefination of 2-Phenyl-1,3-dioxan-5-one
The crucial step in this synthesis is the conversion of the ketone carbonyl group into an exocyclic double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most reliable methods for this transformation.[5][6][7] The Wittig reaction, employing a phosphonium ylide, is a classic choice. For this specific transformation, isopropyltriphenylphosphonium bromide would be the required Wittig salt.
Caption: Mechanism of the Wittig olefination step.
Experimental Protocol: Wittig Reaction
-
Wittig Salt Preparation: Isopropyltriphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 2-bromopropane.
-
Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. Allow the mixture to stir and warm to 0 °C, during which the characteristic color of the ylide should develop.[8]
-
Reaction with Ketone: Cool the ylide solution back to -78 °C. Dissolve 2-phenyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. The main byproduct, triphenylphosphine oxide, can be challenging to remove completely by chromatography alone; crystallization may be necessary.
An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The HWE reaction often offers advantages, such as easier removal of the phosphate byproduct and potentially higher E-selectivity for certain substrates, although for a symmetrical isopropylidene group, stereoselectivity is not a concern.[5][9][10]
Structural Elucidation and Spectroscopic Analysis
The unambiguous confirmation of the structure of the synthesized 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane will rely on a combination of modern spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[11][12][13]
| Technique | Expected Observations |
| ¹H NMR | - Phenyl protons: Multiplet in the aromatic region (~7.2-7.5 ppm). - Acetal proton (H-2): Singlet (~5.5-5.8 ppm). - Dioxane ring protons (H-4, H-6): Singlets or multiplets in the range of ~4.0-5.0 ppm. - Isopropylidene methyl protons: Two singlets in the aliphatic region (~1.7-2.0 ppm), potentially non-equivalent due to hindered rotation. |
| ¹³C NMR | - Phenyl carbons: Signals in the aromatic region (~125-140 ppm). - Acetal carbon (C-2): Signal around ~100-105 ppm. - Dioxane ring carbons (C-4, C-6): Signals around ~65-75 ppm. - Alkene carbons (C-5 and C=C(CH₃)₂): Signals in the olefinic region (~110-140 ppm). - Isopropylidene methyl carbons: Signals in the aliphatic region (~20-25 ppm). |
| IR Spectroscopy | - C=C stretch (alkene): ~1650-1670 cm⁻¹. - C-O-C stretch (acetal): Strong bands in the ~1050-1150 cm⁻¹ region. - Aromatic C-H stretch: ~3030-3100 cm⁻¹. - Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 204. - Key Fragments: Loss of the phenyl group, fragmentation of the dioxane ring. |
Potential Applications and Future Directions
Given the established biological activities of the 1,3-dioxane scaffold, this novel derivative holds promise for applications in drug discovery. The introduction of the exocyclic double bond at the 5-position provides a point for further functionalization, such as through epoxidation, dihydroxylation, or Michael addition reactions, opening avenues to a diverse library of new compounds.
Future research should focus on:
-
Biological Screening: Evaluating the compound for anticancer, antimicrobial, and antiviral activities.
-
SAR Studies: Synthesizing analogues with different substituents on the phenyl ring to establish structure-activity relationships.
-
Conformational Analysis: Investigating the conformational preferences of the dioxane ring influenced by the planar isopropylidene group.
This technical guide provides a comprehensive roadmap for the synthesis and characterization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers are well-equipped to explore the chemistry and potential applications of this novel molecule.
References
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol, mixture of cis and trans, >=97.0% (HPLC). Retrieved February 26, 2026.
- MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
- Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3. Retrieved February 26, 2026.
- ChemicalBook. (n.d.). 2-PHENYL-5-METHYL-1,3-DIOXANE-5-CARBOXYLIC ACID synthesis. Retrieved February 26, 2026.
- PrepChem.com. (n.d.). Synthesis of 2.2-dimethyl-5-phenyl-1.3-dioxane-4.6-dione. Retrieved February 26, 2026.
- PubChem. (n.d.). 2-Phenyl-1,3-dioxane | C10H12O2 | CID 69874. National Institutes of Health. Retrieved February 26, 2026.
- PubMed. (2007).
- ResearchGate. (n.d.). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (n.d.). Synthesis routes of 2-Phenyl-1,3-dioxolane.
-
RSC Publishing. (2021). Synthesis of functionalized benzo[1][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- ResearchGate. (n.d.). ¹H‐NMR analysis of crude product 2‐phenyl‐1,3‐dioxolane‐4‐methanol, 1. Inset.
- Chemical Synthesis D
- CAS Common Chemistry. (n.d.). 2-Phenyl-1,3-dioxane.
- SpectraBase. (n.d.). 2-Phenyl-1,3-dioxan - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362. National Institutes of Health. Retrieved February 26, 2026.
- ResearchGate. (2025). Conformational analysis of 5-substituted 1,3-dioxanes.
- PubChem. (n.d.). 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293. National Institutes of Health. Retrieved February 26, 2026.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- PubChemLite. (n.d.). 5-benzylideneimino-5-methyl-1,3-dioxane (C12H15NO2).
- Alfa Chemistry. (n.d.). Wittig Reaction - Common Conditions.
- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- PubChem. (n.d.). 5-Methyl-1,3-dioxane | C5H10O2 | CID 12697736. National Institutes of Health. Retrieved February 26, 2026.
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- PMC. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.
- YouTube. (2023). Horner-Wadsworth-Emmons Reaction.
- Alfa Chemistry. (n.d.). Wittig Reaction.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- NIST WebBook. (n.d.). 1,3-Dioxane, 2-phenyl-.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05032J [pubs.rsc.org]
- 4. 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3 [sigmaaldrich.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-Phenyl-1,3-dioxane | C10H12O2 | CID 69874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
